![molecular formula C19H16BrN5 B120615 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile CAS No. 374067-85-3](/img/structure/B120615.png)
4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile
Vue d'ensemble
Description
HIV-1 inhibitor-48 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins involved in the replication and integration of the virus into the host’s genome. The development of HIV-1 inhibitor-48 represents a significant advancement in the treatment of HIV-1, offering potential benefits in terms of efficacy and resistance profiles compared to existing therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of HIV-1 inhibitor-48 requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-48 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving HIV-1 inhibitor-48 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Molecular Formula and Weight
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.27 g/mol
Structural Features
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a bromine atom and various nitrogen-containing moieties enhances its interaction with biological targets.
Antiviral Activity
One of the primary applications of this compound is its role as an NNRTI in the treatment of HIV. NNRTIs are crucial in antiretroviral therapy as they inhibit the reverse transcriptase enzyme, preventing viral replication.
Case Studies
- Synthesis and Testing : Research has demonstrated that derivatives of this compound exhibit potent activity against wild-type HIV and certain resistant strains, such as Y181C and K103N mutations. For instance, preliminary data indicated low nanomolar activity against these strains, suggesting promising therapeutic potential .
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications impact the activity of this compound is vital for developing more effective NNRTIs. Studies have shown that specific substitutions on the pyrimidine and benzonitrile moieties significantly influence antiviral potency and solubility.
Data Table: Structure-Activity Relationships
Compound Variant | Modifications | IC50 (nM) | Comments |
---|---|---|---|
Original Compound | None | 5.0 | High potency against WT virus |
Variant A | -F substitution at position 3 | 2.0 | Improved activity against K103N |
Variant B | -Cl substitution at position 5 | 10.0 | Slightly reduced activity |
Synthesis Methodologies
The synthesis of this compound involves several steps, including the use of pyrimidine derivatives and alkylation techniques. Efficient synthetic routes are critical for producing sufficient quantities for biological testing.
Synthesis Overview
- Starting Material : 4-bromo-2,6-dimethylaniline.
- Reagents : Pyrimidine derivatives, DIPEA (N,N-Diisopropylethylamine).
- Conditions : Reactions conducted in dioxane followed by alkylation with ethyl bromoacetate.
Potential for Further Research
Given the encouraging results from initial studies, further research is warranted to explore:
- Optimizing Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
- Combination Therapies : Assessing efficacy in combination with other antiretroviral agents to enhance therapeutic outcomes.
Mécanisme D'action
HIV-1 inhibitor-48 exerts its effects by targeting specific enzymes or proteins involved in the HIV-1 life cycle. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication and integration of the virus into the host’s genome. The molecular targets of HIV-1 inhibitor-48 include reverse transcriptase, integrase, and protease, which are essential for the viral replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to HIV-1 inhibitor-48 include other HIV-1 inhibitors such as:
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action to raltegravir.
GSK878: A capsid inhibitor that targets the mature capsid protein of HIV-1
Uniqueness
HIV-1 inhibitor-48 is unique in its specific binding affinity and resistance profile compared to other inhibitors. It offers potential advantages in terms of potency, selectivity, and reduced likelihood of resistance development. Additionally, its unique chemical structure allows for modifications that can enhance its efficacy and safety profiles .
Activité Biologique
The compound 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile , also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infection. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.3 g/mol
- CAS Number : 374067-85-3
Rilpivirine functions by inhibiting the reverse transcriptase enzyme in HIV, which is crucial for the viral replication process. By binding to the active site of the enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of the virus. This mechanism is critical in managing HIV infections and reducing viral loads in patients.
Pharmacokinetics
Rilpivirine is administered orally, typically at a low dose of 25 mg. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 4 to 5 hours post-administration.
- Distribution : Widely distributed throughout body tissues with a volume of distribution of approximately 100 L.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).
- Excretion : Excreted mainly through feces (approximately 90%) with a half-life of about 50 hours.
Biological Activity and Efficacy
Numerous studies have demonstrated the efficacy of Rilpivirine in clinical settings:
Case Studies
-
Clinical Trials :
- A study involving over 1,000 participants showed that Rilpivirine was as effective as efavirenz in maintaining viral suppression over 48 weeks, with fewer side effects related to central nervous system toxicity.
- Another trial indicated that Rilpivirine combined with tenofovir and emtricitabine resulted in a significant reduction in viral load among treatment-naive patients .
- Comparative Studies :
Biological Activity Summary Table
Parameter | Value |
---|---|
IUPAC Name | 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile |
Molecular Weight | 394.3 g/mol |
Mechanism of Action | NNRTI; inhibits HIV reverse transcriptase |
Common Dosage | 25 mg once daily |
Clinical Efficacy | Comparable to efavirenz |
Side Effects | Fewer CNS-related effects |
Propriétés
IUPAC Name |
4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODFMNTDYAPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333184 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-85-3 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.